molecular formula C12H25NO3S2 B094151 4-(2-Sulfosulfanylethylamino)butylcyclohexane CAS No. 19142-99-5

4-(2-Sulfosulfanylethylamino)butylcyclohexane

Cat. No. B094151
CAS RN: 19142-99-5
M. Wt: 295.5 g/mol
InChI Key: ZXQNHZRSLAQFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Sulfosulfanylethylamino)butylcyclohexane, commonly known as SPDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SPDB is a sulfhydryl-reactive compound that can be used to modify proteins and peptides.

Scientific Research Applications

SPDB has been widely used in scientific research due to its ability to modify proteins and peptides. It can be used to introduce sulfhydryl groups into proteins and peptides, which can then be used to conjugate various molecules such as fluorescent dyes, biotin, and other ligands. This allows for the visualization and tracking of proteins and peptides in vivo and in vitro.

Mechanism Of Action

SPDB reacts with sulfhydryl groups on proteins and peptides through a Michael addition reaction. The resulting product is a stable thioether linkage between the protein or peptide and SPDB.

Biochemical And Physiological Effects

SPDB has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not significantly alter the activity or stability of proteins and peptides and has been shown to be non-toxic to cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of SPDB is its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties. It is also a relatively small molecule, which allows for easy conjugation with various molecules. However, SPDB can only modify proteins and peptides that contain sulfhydryl groups, limiting its applicability to certain proteins and peptides.

Future Directions

There are several potential future directions for the use of SPDB in scientific research. One potential direction is the development of new conjugates for imaging and tracking proteins and peptides in vivo and in vitro. Another potential direction is the use of SPDB in the development of new therapeutics that target specific proteins and peptides. Additionally, the use of SPDB in the modification of proteins and peptides for structural studies could lead to new insights into protein function and interactions.
Conclusion
In conclusion, SPDB is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its ability to modify proteins and peptides. Its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties makes it a valuable tool for imaging, tracking, and targeting specific proteins and peptides. While there are limitations to its applicability, there are several potential future directions for the use of SPDB in scientific research.

Synthesis Methods

SPDB can be synthesized by reacting N-(2-aminoethyl)-1,3-propanediamine with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form SPDB.

properties

CAS RN

19142-99-5

Product Name

4-(2-Sulfosulfanylethylamino)butylcyclohexane

Molecular Formula

C12H25NO3S2

Molecular Weight

295.5 g/mol

IUPAC Name

4-(2-sulfosulfanylethylamino)butylcyclohexane

InChI

InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16)

InChI Key

ZXQNHZRSLAQFIO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCNCCSS(=O)(=O)O

Canonical SMILES

C1CCC(CC1)CCCCNCCSS(=O)(=O)O

Other CAS RN

19142-99-5

synonyms

2-(4-Cyclohexylbutyl)aminoethanethiol sulfate

Origin of Product

United States

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